3,3-Dimethyl-7-nitroindolin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-nitroindolin-2-one typically involves the nitration of 3,3-dimethylindolin-2-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position of the indolin-2-one ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-7-nitroindolin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other catalytic hydrogenation methods.
Nitrating Agents: Concentrated nitric acid and sulfuric acid for the initial synthesis.
Major Products Formed
Reduction Product: 3,3-Dimethyl-7-aminoindolin-2-one.
Substitution Products: Various substituted indolin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including potential antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in designing antitumor agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-7-nitroindolin-2-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways related to cell growth, differentiation, and apoptosis . The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3,5-Substituted Indolin-2-one Derivatives: These compounds share a similar core structure but differ in the substitution pattern, leading to variations in their biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules have diverse biological activities and are used in various applications.
Uniqueness
3,3-Dimethyl-7-nitroindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group at the 7-position and the dimethyl groups at the 3-position make it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3,3-dimethyl-7-nitro-1H-indol-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-10(2)6-4-3-5-7(12(14)15)8(6)11-9(10)13/h3-5H,1-2H3,(H,11,13) |
InChI Key |
MSDXBNHLHVWWJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)[N+](=O)[O-])NC1=O)C |
Origin of Product |
United States |
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